molecular formula C3H4N2O B1271190 3-Isoxazolamine CAS No. 147815-03-0

3-Isoxazolamine

Cat. No.: B1271190
CAS No.: 147815-03-0
M. Wt: 84.08 g/mol
InChI Key: RHFWLPWDOYJEAL-UHFFFAOYSA-N
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Description

Significance in Heterocyclic Compound Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to medicinal chemistry and materials science. Among these, the isoxazole (B147169) ring system, a five-membered ring with adjacent nitrogen and oxygen atoms, is of particular interest. 3-Aminoisoxazole (B106053), specifically, serves as a crucial starting material and intermediate in the synthesis of a wide range of more complex heterocyclic systems.

The presence of the amino group at the 3-position of the isoxazole ring imparts a unique reactivity profile. This amino group can act as a nucleophile, allowing for a variety of chemical transformations and the introduction of diverse functional groups. This versatility makes 3-aminoisoxazole a key player in the construction of novel molecular architectures with potential applications in various scientific domains. researchgate.netrsc.org

Several synthetic methodologies have been developed to produce 3-aminoisoxazole and its derivatives. These include the reaction of β-ketonitriles with hydroxylamine (B1172632) and a one-pot, three-component coupling of β-oxo dithioesters, amines, and hydroxylamine. nih.govresearchgate.net A notable two-step procedure involves the addition-elimination of amines on 3-bromoisoxazolines followed by an oxidation step to yield 3-aminoisoxazoles in high yields. acs.orgacs.orgnih.gov These synthetic routes provide chemists with reliable methods to access this important heterocyclic core.

Overview of Academic Research Perspectives on 3-Aminoisoxazole

The academic interest in 3-aminoisoxazole spans several disciplines, highlighting its multifaceted nature.

Medicinal Chemistry: A significant portion of research focuses on the role of 3-aminoisoxazole as a pharmacophore in the design of new therapeutic agents. The isoxazole moiety is present in numerous commercially available drugs. rsc.orgresearchgate.net Research has shown that derivatives of 3-aminoisoxazole exhibit a broad spectrum of biological activities. For instance, aminoisoxazole derivatives have been identified as potent inhibitors of Tryptophan 2,3-dioxygenase 2 (TDO2), an enzyme implicated in cancer. nih.govacs.org The amino group and the isoxazole ring are both considered crucial for this inhibitory activity. nih.gov Furthermore, some aminoisoxazole-based compounds have been found to modulate TRPM8 channels, suggesting potential applications in analgesia. nih.gov The compound is also a key intermediate in the synthesis of sulfonamides, which are known for their antibacterial properties. google.com

Prebiotic Chemistry and the Origin of Life: In a fascinating intersection of chemistry and astrobiology, 3-aminoisoxazole has been proposed as a key precursor in the prebiotic synthesis of ribonucleotides, the building blocks of RNA. mdpi.comuni-hannover.de This "RNA-world" hypothesis suggests that RNA, or a similar molecule, was the primary form of genetic material before the evolution of DNA. The potential for 3-aminoisoxazole to form under prebiotic conditions and subsequently rearrange to form nucleosides like cytidine (B196190) and uridine (B1682114) lends significant weight to this theory. researchgate.net The recent spectroscopic characterization of 3-aminoisoxazole is aimed at facilitating its detection in the interstellar medium, which would provide crucial evidence for the exogenous delivery of life's building blocks to early Earth. mdpi.comuni-hannover.de

Organic Synthesis and Methodology Development: From a synthetic chemistry standpoint, 3-aminoisoxazole continues to be a target and a tool for the development of new reaction methodologies. Researchers are constantly exploring more efficient and environmentally benign ways to synthesize this compound and its derivatives. nih.gov The reactivity of the 3-aminoisoxazole core is also being exploited to create complex molecular structures and libraries of compounds for high-throughput screening in drug discovery programs. acs.orgacs.orgnih.gov

Interactive Data Table: Properties of 3-Aminoisoxazole

PropertyValue
Molecular FormulaC₃H₄N₂O
Molecular Weight84.08 g/mol
CAS Number1750-42-1
Boiling Point226-228 °C
Density1.138 g/mL at 25 °C
Refractive Indexn20/D 1.511

Note: The physical properties listed are based on available literature and may vary slightly. sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H4N2O/c4-3-1-2-6-5-3/h1-2H,(H2,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFWLPWDOYJEAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701024771
Record name 3-Isoxazolamine
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Molecular Weight

84.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1750-42-1, 147815-03-0
Record name 3-Isoxazolamine
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Record name Isoxazolamine
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Record name 3-Isoxazolamine
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Record name 3-Isoxazolamine
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Advanced Synthetic Methodologies for 3 Aminoisoxazole and Its Derivatives

Classical and Established Synthetic Routes

The foundational methods for synthesizing the 3-aminoisoxazole (B106053) scaffold have been well-established over the years. These classical routes often involve cyclocondensation reactions and serve as the basis for many modern synthetic strategies.

Cyclocondensation Reactions with Hydroxylamine (B1172632)

A cornerstone in the synthesis of isoxazoles is the cyclocondensation reaction involving hydroxylamine or its derivatives with a 1,3-dicarbonyl compound or its equivalent. This approach is widely utilized for the preparation of 3-aminoisoxazoles.

A common and direct method for the synthesis of 3-aminoisoxazoles involves the reaction of β-ketonitriles with hydroxylamine. nih.gov This reaction, typically conducted in a solvent such as aqueous ethanol (B145695), proceeds through the attack of hydroxylamine on the ketone and nitrile functionalities, leading to cyclization and the formation of the 3-aminoisoxazole ring. nih.gov The reaction of 2-substituted-3-oxoalkanonitriles with hydroxylamine hydrochloride in the presence of a base like sodium acetate (B1210297) has been reported to yield 3-aminoisoxazoles. mdpi.com However, the cyclization of β-ketonitriles with hydroxylamine can sometimes lead to the formation of the isomeric 5-aminoisoxazoles. doi.org For instance, while 4,4-dimethyl-3-oxopentanenitrile reacts with hydroxylamine hydrochloride to produce 5-amino-3-tert-butylisoxazole, the use of a weakly basic aqueous medium can regioselectively yield 3-amino-5-tert-butylisoxazole. doi.org

The reaction conditions, including the choice of solvent and base, can significantly influence the regioselectivity of the cyclization, determining whether the 3-amino or 5-amino isomer is formed. mdpi.comdoi.org Spectroscopic techniques, such as 1H-NMR, are crucial for distinguishing between the two isomers, as the chemical shift of the H-4 proton of the isoxazole (B147169) ring differs for each. mdpi.com

Table 1: Synthesis of 3-Aminoisoxazoles from β-Ketonitriles

Starting Material Reagents Product Reference
β-Ketonitriles Hydroxylamine, aq. Ethanol 3-Aminoisoxazoles nih.gov
2-Substituted-3-oxoalkanonitriles Hydroxylamine hydrochloride, Sodium acetate 3-Aminoisoxazoles mdpi.com

A highly regioselective, one-pot, three-component synthesis of 5-substituted 3-aminoisoxazoles has been developed through the cyclocondensation of β-oxo dithioesters, various amines (cycloalkyl, alkyl, or aryl), and hydroxylamine. researchgate.netresearchgate.net This reaction is typically carried out in refluxing ethanol without the need for a catalyst. researchgate.net The process involves the in situ formation of a β-oxothioamide intermediate from the reaction of the β-oxo dithioester and the amine. researchgate.netresearchgate.net Subsequently, hydroxylamine attacks this intermediate, leading to intramolecular cyclization with the oxo group and dehydration to afford the final 3-aminoisoxazole product as a single regioisomer in good yields. researchgate.netresearchgate.net This method provides a straightforward and efficient route to a range of previously hard-to-access 3-amino-5-substituted isoxazoles. researchgate.net The mechanism of this reaction has been experimentally established and aligns with the principles of Hard and Soft Acid and Base (HSAB) theory. researchgate.net

It is worth noting that the reaction of β-oxodithioesters with hydroxylamine can also lead to different products depending on the reaction conditions. For example, in ethanol at room temperature, β-ketonitriles can be formed, while heating the mixture in acetic acid can produce 3-methylthio-isoxazoles. acs.org

Table 2: Three-Component Synthesis of 5-Substituted 3-Aminoisoxazoles

Component 1 Component 2 Component 3 Solvent Key Intermediate Product References

An innovative process for producing 3-aminoisoxazole involves the reaction of cyanoacetylene (B89716) with an alkanone oxime, followed by hydrolysis and ring-closure under acidic conditions. google.com This two-step method utilizes readily available starting materials and provides high yields of the target compound with minimal by-products. google.com

The first step is the reaction of cyanoacetylene with an alkanone oxime, such as acetone (B3395972) oxime or cyclohexanone (B45756) oxime, in the presence of a base. google.com This reaction forms a novel intermediate, an alkylideneaminoxyacrylonitrile. google.com In the second step, this intermediate undergoes hydrolysis and subsequent ring-closure in an acidic environment at temperatures ranging from -10 to 100 °C to yield 3-aminoisoxazole. google.com The use of cyclohexanone oxime has been noted as particularly advantageous due to its commercial availability and the high yield of the final product. google.com

Table 3: Synthesis of 3-Aminoisoxazole from Cyanoacetylene and Alkanone Oximes

Reactant 1 Reactant 2 Conditions (Step 1) Intermediate Conditions (Step 2) Product Reference

The reaction of cyanoacetylene with hydroxylamine is a direct route to 3-aminoisoxazole. uni-muenchen.deresearchgate.net The regioselectivity and efficiency of this reaction are highly dependent on the pH of the reaction medium. google.comprepp.in

Studies have shown that the reaction proceeds efficiently under slightly basic conditions. For instance, reacting cyanoacetylene with hydroxylamine at a pH of around 10 can produce 3-aminoisoxazole. uni-muenchen.de Similarly, a process for preparing cyanoacetylene itself involves the reaction of propargyl aldehyde with hydroxylamine in a pH range of 5-9. google.com The optimal pH for the reaction of aldehydes with hydroxylamine to form oximes is generally considered to be around 4-5, as this maintains hydroxylamine in its active nucleophilic form. prepp.in At a very low pH (e.g., 1), hydroxylamine becomes protonated and less nucleophilic, while at a very high pH (e.g., 12), it may decompose. prepp.in

In the context of prebiotic chemistry, the reaction of cyanoacetylene with hydroxylamine or hydroxylurea to form 3-aminoisoxazole is considered a key step in the synthesis of pyrimidine (B1678525) ribonucleotides. uni-muenchen.demdpi.comrsc.org This reaction has been shown to be robust under various conditions, including different temperatures and reactant concentrations. uni-muenchen.de

Table 4: pH Dependence in the Synthesis of 3-Aminoisoxazole from Cyanoacetylene

Reactants pH Range Outcome Significance References
Cyanoacetylene, Hydroxylamine ~10 Formation of 3-aminoisoxazole Efficient synthesis under basic conditions uni-muenchen.de
Propargyl aldehyde, Hydroxylamine 5-9 Formation of propargyl aldoxime (precursor to cyanoacetylene) Optimal pH for oxime formation google.com

The reaction of α-cyanoketone derivatives with hydroxylamine is another established route for the synthesis of aminoisoxazoles. nih.govdoi.org The regiochemical outcome of this reaction, leading to either 3-aminoisoxazoles or 5-aminoisoxazoles, can be influenced by the reaction conditions. doi.org

For example, the condensation of cyanoketones with hydroxylamine has been reported to yield mixtures of 5-amino- and 3-aminoisoxazoles. doi.org However, specific conditions can be optimized to favor the formation of the 3-amino isomer. doi.org In some cases, the reaction of a cyanoketone (B1222219) derivative with hydroxylamine hydrochloride in ethanolic sodium ethoxide has been shown to furnish a pyrrolo[2,3-c]isoxazole, indicating a subsequent cyclization reaction. researchgate.net The synthesis of various aminoisoxazoles often starts from α-cyanoketones, which themselves can be prepared from the corresponding α-haloketones. sapub.org

Table 5: Synthesis of Aminoisoxazoles from Cyanoketone Derivatives

Starting Material Reagents Product(s) Notes References
Cyanoketones Hydroxylamine Mixture of 5-amino- and 3-aminoisoxazoles Regioselectivity can be an issue. doi.org
Cyanoketone derivative Hydroxylamine hydrochloride, Ethanolic sodium ethoxide Pyrrolo[2,3-c]isoxazole Involves subsequent cyclization. researchgate.net
Synthesis from Propiolonitrile

A notable method for the preparation of 3-aminoisoxazole involves the reaction of propiolonitrile with hydroxylamine. google.comresearchgate.net This process is typically conducted in the presence of an alkali metal hydroxide (B78521), such as sodium hydroxide. google.com The reaction proceeds by dissolving hydroxylamine hydrochloride in an aqueous solution of sodium hydroxide, which is then added to a solution of propiolonitrile in a solvent like ethanol. google.com The mixture is generally cooled with ice during the addition and then allowed to stand at room temperature. google.com

The reaction yields 3-aminoisoxazole, which can be isolated through extraction with a solvent such as ether after saturating the reaction mixture with sodium chloride. google.com The product can be further purified by distillation. google.com This method has been demonstrated to produce 3-aminoisoxazole with yields around 47%. google.com The identity and purity of the resulting compound are often confirmed by its boiling point and the melting point of its benzonate derivative. google.com

This approach can also be extended to produce substituted 3-aminoisoxazoles. For instance, using substituted propiolonitriles allows for the synthesis of derivatives such as 3-amino-5-phenylisoxazole and 3-amino-5-p-methoxyphenylisoxazole. google.com Similarly, the reaction of tetrolonitrile with hydroxylamine yields 3-amino-5-methylisoxazole (B124983). google.com Another example is the synthesis of 5-(3-(Trifluoromethyl)phenyl)-3-aminoisoxazole from 3-(3-(trifluoromethyl)phenyl)propiolonitrile. prepchem.com

Starting MaterialProductYieldReference
Propiolonitrile3-Aminoisoxazole47% google.com
Phenylpropiolonitrile3-Amino-5-phenylisoxazole70% google.com
p-Methoxyphenylpropiolonitrile3-Amino-5-p-methoxyphenylisoxazole77% google.com
Tetrolonitrile3-Amino-5-methylisoxazole- google.com
3-(3-(Trifluoromethyl)phenyl)propiolonitrile5-(3-(Trifluoromethyl)phenyl)-3-aminoisoxazole- prepchem.com

Rearrangement-Based Syntheses

Rearrangement reactions offer another strategic approach to the synthesis of isoxazole derivatives. One notable example is the Boulton-Katritzky rearrangement. researchgate.netrsc.org This rearrangement has been observed in the base-induced transformation of 1,2,4-oxadiazoles with a saturated CCO side chain at the C-3 position to yield nonaromatic 3-amino-isoxazoline derivatives. researchgate.net More complex transformations, such as a palladium-catalyzed tandem C-N coupling/Boulton-Katritzky rearrangement process, have been developed. This particular protocol allows for the reaction of 3-aminoisoxazoles with 2-pyridyl trifluoromethanesulfonate (B1224126) to efficiently produce functionalized google.comCurrent time information in Bangalore, IN.metu.edu.trtriazolo[1,5-a]pyridine derivatives. rsc.org

Modern and Catalytic Synthetic Approaches

Ultrasonication-Enhanced Reactions

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. MCRs are highly efficient and atom-economical, making them attractive for the synthesis of complex molecules like 3-aminoisoxazole derivatives.

One-pot, three-component condensation reactions are a powerful tool for the synthesis of highly functionalized isoxazole derivatives. A notable example is the synthesis of 3-aminoisoxazol-methylnaphthols from 3-amino-5-methylisoxazole, an aryl aldehyde, and 2-naphthol (B1666908). researchgate.net This reaction proceeds in good to excellent yields under solvent-free conditions, highlighting its efficiency and environmental benefits. researchgate.netresearchgate.net The key advantages of this method include high conversion rates, clean reaction profiles, short reaction times, and simple work-up procedures. researchgate.net

Another application involves the reaction of isatins, barbituric acid, and 3- or 5-aminoisoxazoles to produce spirooxindoles in a one-pot, three-component fashion. doi.org Furthermore, isoxazole derivatives have been synthesized via a three-component reaction of aldehydes, propanedinitrile, and hydroxylamine hydrochloride in the presence of a deep eutectic solvent system (K2CO3/glycerol). researchgate.net

ReactantsProductConditionsKey Features
3-Amino-5-methylisoxazole, Aryl aldehyde, 2-Naphthol3-Aminoisoxazol-methylnaphtholsSolvent-freeHigh yields, clean reaction, short time. researchgate.netresearchgate.net
Isatin, Barbituric acid, 3- or 5-AminoisoxazoleSpirooxindolesCatalytic p-toluenesulfonic acid in waterHigh yields. researchgate.netdoi.org
Aldehydes, Propanedinitrile, Hydroxylamine hydrochloride5-Aminoisoxazole derivativesDES (K2CO3/glycerol)Environmentally friendly. researchgate.net

Table 3: Examples of One-Pot Three-Component Condensations

Tandem reactions, also known as cascade or domino reactions, involve two or more sequential transformations that occur in a single pot without the isolation of intermediates. This approach offers significant advantages in terms of efficiency, reduced waste, and operational simplicity.

The synthesis of 3,4,5-trisubstituted isoxazoles has been achieved through a one-pot, base-catalyzed tandem grinding process. rsc.org This process involves an initial aldol (B89426) condensation of 3,5-dimethyl-4-nitroisoxazole (B73060) with an aromatic aldehyde, followed by a Michael addition of an activated methylene (B1212753) compound to the resulting 5-styryl-3-methyl-4-nitroisoxazole. rsc.org The entire sequence is carried out by grinding the reactants in a mortar, demonstrating a solvent-free and efficient approach. rsc.org

Another example is the silver(I)-catalyzed tandem reaction of enynones with 4-alkynyl isoxazoles, which proceeds through a key yne-enone intermediate bearing an imine group to form highly functionalized 4H-furo[3,4-c]pyrrole derivatives. rsc.org Tandem reactions represent a sophisticated strategy for the construction of complex heterocyclic systems from relatively simple starting materials. mdpi.com

One-Pot Three-Component Condensations

Scalable Synthesis and Process Optimization for 3-Aminoisoxazole

The industrial production of 3-aminoisoxazole, a key intermediate in the synthesis of various pharmaceuticals, necessitates the development of scalable and economically viable synthetic methodologies. Research efforts have focused on improving reaction yields, minimizing byproducts, and ensuring the process is amenable to large-scale manufacturing.

Several synthetic strategies have been explored for the scalable production of 3-aminoisoxazole and its derivatives. One notable approach involves the Hofmann rearrangement of isoxazole-3-carboxylic amides. This method is considered to have practical utility in the chemical and pharmaceutical industries as it can afford 3-aminoisoxazole in excellent yield and high purity, avoiding the use of hazardous reagents like those in the Curtius reaction. google.com The reaction can be carried out using various reagents, such as a combination of chlorine and an alkali like sodium hydroxide, in solvents like water or alcohol. google.com

Another significant scalable method is the reaction of propiolonitrile derivatives with hydroxylamine in the presence of an alkali metal hydroxide. This process has been shown to produce 3-aminoisoxazole derivatives in high yields. uni-muenchen.de For instance, the reaction of propiolonitrile with hydroxylamine hydrochloride in an aqueous sodium hydroxide solution, followed by extraction and purification, yields 3-aminoisoxazole. uni-muenchen.de

A further high-yield process involves the hydrolysis and ring-closure of alkylideneaminoxyacrylonitriles. This method is reported to produce 3-aminoisoxazole with a yield of over 80%. The process starts with the reaction of cyanoacetylene with an alkanone oxime, such as cyclohexane (B81311) oxime, followed by hydrolysis under acidic conditions.

A metal-free, multigram synthesis of aminoisoxazoles has also been developed, starting from commercially available amino acids. This approach involves a regioselective [3+2]-cycloaddition of in situ generated nitrile oxides with alkynes or enamines. acs.org This method is advantageous as it avoids the use of metal catalysts and is scalable, with demonstrated production of up to 50 grams in a single run. acs.org

The table below summarizes some of the key scalable synthetic methods for 3-aminoisoxazole and its derivatives.

Starting Material(s)Key ReagentsProductReported YieldReference
Isoxazole-3-carboxylic amideChlorine, Sodium hydroxide3-AminoisoxazoleExcellent google.com
Propiolonitrile, Hydroxylamine hydrochlorideSodium hydroxide3-Aminoisoxazole47% uni-muenchen.de
Tetrolonitrile, Hydroxylamine hydrochlorideSodium hydroxide3-Amino-5-methylisoxazole53.6% uni-muenchen.de
AlkylideneaminoxyacrylonitrileAcid3-Aminoisoxazole>80%
N-Boc protected chloroximes, Alkynes/EnaminesMild base (e.g., NaHCO3)N-Boc aminoisoxazolesGood to excellent acs.org

Process optimization is crucial for enhancing the efficiency, safety, and cost-effectiveness of these scalable syntheses. Key parameters that are often optimized include reaction temperature, pH, solvent, and catalyst.

A critical factor in the synthesis of aminoisoxazoles is the control of pH, which can significantly influence the regioselectivity and yield. For the synthesis of 3-amino-5-alkylisoxazoles from ketonitriles and hydroxylamine, the pH of the reaction mixture is a key determinant for the selective formation of the 3-amino isomer over the 5-amino isomer. researchgate.net A German patent emphasizes the importance of a narrow pH range (10.1 to 13, preferably 10.5 to 12.5) for the synthesis of 3-amino-5-methylisoxazole from nitrile compounds and hydroxyurea (B1673989) in the presence of an alkali metal hydroxide. Operating within this optimal pH range leads to significantly higher yields (79.5-85.6%) and purity, with reduced formation of the 5-amino isomer as a major impurity. google.com

The choice of solvent and base is also critical. In the synthesis of 3-aminoisoxazoles via the addition-elimination of amines on 3-bromoisoxazolines, various organic solvents like dichloromethane, THF, and ethyl acetate, as well as polar solvents such as water and DMF, can be used in the presence of bases like sodium bicarbonate, DBU, or TEA. researchgate.net The optimization of these conditions is essential for achieving high yields.

The following table highlights the impact of pH on the yield and purity of 3-amino-5-methylisoxazole, based on data from a patent. google.com

pH RangeYield (%)Purity Notes
9 - 1070.9Increased formation of 5-amino isomer
10.1 - 1379.5 - 85.6High purity, less 5-amino isomer
13 - 1452.1Increased formation of 5-amino isomer

Reactivity Profiles and Mechanistic Investigations of 3 Aminoisoxazole

Fundamental Reaction Pathways of the Isoxazole (B147169) Ring System

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, exhibits a range of reactivity patterns influenced by the substituents it carries. The presence of an amino group at the 3-position introduces additional reactivity, particularly at the exocyclic nitrogen.

The exocyclic amino group of 3-aminoisoxazole (B106053) is nucleophilic and readily participates in reactions with various electrophiles. chemicalbook.com It can be acylated, for instance, to form N-(isoxazol-3-yl)acetamides. chemicalbook.com The amino group's reactivity allows for the synthesis of more complex structures, such as ureas and thioureas. For example, reaction with isocyanates or isothiocyanates yields corresponding N-isoxazol-3-yl ureas and thioureas. nih.govacs.org The synthesis of N-(isoxazol-3-yl)-N′-(carbomethoxy)thiourea is a documented application of this reactivity. chemicalbook.com Furthermore, the amino group can be involved in the formation of sulfonamides, as seen in the synthesis of N-(4-(N-isoxazol-3-ylsulfamoyl)phenyl)acetamide. chemicalbook.com

ReactantReagentProduct TypeReference
3-AminoisoxazoleAcetylating AgentN-Isoxazol-3-ylacetamide chemicalbook.com
3-AminoisoxazoleIsocyanateN-Isoxazol-3-yl urea (B33335) nih.govacs.org
3-AminoisoxazoleIsothiocyanateN-Isoxazol-3-yl thiourea chemicalbook.com
3-AminoisoxazoleSulfonyl ChlorideSulfonamide chemicalbook.com

Derivatives of 3-aminoisoxazole can undergo intramolecular cyclization to form fused heterocyclic systems. A prominent example is the synthesis of isoxazolo[5,4-d]pyrimidines. nih.govingentaconnect.comresearchgate.net This is often achieved by reacting a 3-aminoisoxazole derivative, which has been further functionalized at an adjacent position (C4), with a suitable cyclizing agent. For instance, 5-amino-isoxazole-4-carboxamides can be cyclized with reagents like ethyl triethoxyacetate or diethyl oxalate (B1200264) to yield 3,6-substituted isoxazolo[5,4-d]pyrimidin-4(5H)-ones. ingentaconnect.com Another pathway involves the reaction of 3-aminoisoxazoles with compounds like diethyl ethoxymethylenemalonate, which can lead to the formation of isoxazolo[2,3-a]pyrimidine derivatives through condensation followed by intramolecular cyclization. ajol.info These reactions highlight the utility of the aminoisoxazole scaffold in constructing more complex, polycyclic molecules of pharmaceutical interest. researchgate.net

The isoxazole ring itself is generally considered an electron-deficient system, making electrophilic substitution reactions challenging. nanobioletters.com The nucleophilicity of the ring is low, and direct functionalization through electrophilic aromatic substitution (SEAr) is often difficult. nanobioletters.com However, the presence and nature of substituents can influence the ring's reactivity. For instance, the introduction of an amino group can modulate the electronic properties of the ring. Nitration of isoxazole derivatives is possible under specific conditions, typically using a mixture of nitric and sulfuric acid, often at low temperatures. For example, 3-methylisoxazole (B1582632) can undergo nitration after a Vilsmeier-Haack formylation. Similarly, halogenation can be achieved, but the regioselectivity depends on the existing substituents and reaction conditions.

Intramolecular Cyclization and Ring-Closure Processes

Detailed Mechanistic Studies

Understanding the mechanisms of reactions involving the isoxazole ring is crucial for controlling reaction outcomes and designing new synthetic strategies.

The [3+2] cycloaddition is a fundamental method for synthesizing the isoxazole ring itself, typically involving the reaction of a nitrile oxide with an alkyne or alkene. rsc.org Two primary mechanisms have been proposed for this 1,3-dipolar cycloaddition: a concerted pericyclic mechanism and a stepwise mechanism proceeding through a diradical intermediate. rsc.org While the concerted pathway is widely accepted for many 1,3-dipolar cycloadditions, computational and experimental studies have shown that stepwise mechanisms can also operate, particularly in certain systems. rsc.orgmdpi.comacs.org For example, the reaction of nitrones with isocyanates can proceed via a stepwise mechanism in polar solvents. acs.org The specific mechanism can be influenced by the nature of the dipole, the dipolarophile, and the reaction conditions. rsc.orgthieme-connect.commdpi.com In some cases, particularly with electron-deficient olefins, a stepwise mechanism is proposed for cycloadditions. mdpi.com Electrochemical methods have also been used to probe these mechanisms, with some studies supporting a stepwise, radical-mediated pathway over a concerted one. chemrxiv.orgnih.gov

Reaction TypeProposed MechanismInfluencing FactorsReferences
1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne/Alkene)Concerted or Stepwise (Diradical intermediate)Dipole, Dipolarophile, Solvent Polarity rsc.orgmdpi.comacs.org
Nitrones + IsocyanatesStepwise in polar solventsSolvent Polarity acs.org
Electrochemical CycloadditionStepwise (Radical-mediated)Reaction Conditions chemrxiv.orgnih.gov

A characteristic reaction of the isoxazole ring is the reductive cleavage of the weak N-O bond. This transformation is synthetically valuable as it unmasks a β-amino enone or related bifunctional compound. clockss.orgrsc.org Various reagents and conditions can effect this cleavage. Catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon is a common method. clockss.orgnih.govnycu.edu.tw Other reducing agents include lithium aluminum hydride (LiAlH₄), samarium(II) iodide (SmI₂), and titanium(III) chloride (TiCl₃). nih.govnycu.edu.tw

Metal carbonyls, such as molybdenum hexacarbonyl (Mo(CO)₆), have also been employed for N-O bond cleavage. rsc.orgnycu.edu.twrsc.org The proposed mechanism for Mo(CO)₆-mediated cleavage involves initial complexation of the isoxazole nitrogen to the metal, forming an N-donor complex. rsc.orgoup.com This is followed by cleavage of the N-O bond to generate a complexed nitrene intermediate. rsc.orgrsc.orgoup.com In the presence of water, this intermediate is hydrolyzed to the corresponding β-amino enone. rsc.orgrsc.org Nickel-catalyzed cross-coupling reactions have also been developed where 5-alkoxy/phenoxy isoxazoles serve as aminating reagents through N-O bond cleavage, leading to the formation of N-aryl β-enamino esters. rsc.org

Rearrangement Mechanisms (e.g., Boulton-Katritzky Rearrangement)

The Boulton-Katritzky rearrangement is a significant thermal or base-catalyzed ring transformation reaction characteristic of five-membered heterocycles, including 3-aminoisoxazoles. organic-chemistry.orgacs.org This rearrangement is an efficient and atom-economical process for synthesizing new heterocyclic systems. acs.org It is typically initiated by the attack of a nucleophilic side chain on the electrophilic nitrogen atom of the isoxazole ring, which is followed by the cleavage of the N-O bond to form a more stable five-membered ring. acs.org

A notable application of this rearrangement is in the synthesis of functionalized organic-chemistry.orgnih.govtriazolo[1,5-a]pyridines. In a base-promoted tandem reaction, 3-aminoisoxazoles react with 2-fluoropyridines. organic-chemistry.orgacs.orgnih.gov The process begins with a nucleophilic aromatic substitution (SNAr) where the amino group of 3-aminoisoxazole attacks the 2-fluoropyridine. This is followed by the Boulton-Katritzky rearrangement to yield the final product. organic-chemistry.orgacs.org This tandem SNAr/Boulton-Katritzky rearrangement has been shown to be effective at a lower temperature (100°C) for 3-aminoisoxazoles compared to other similar starting materials. organic-chemistry.org The reaction is efficient, does not require transition metals or oxidants, and has a broad substrate scope. organic-chemistry.orgacs.org A palladium-catalyzed version of this tandem reaction has also been developed, using 2-pyridyl trifluoromethanesulfonate (B1224126) as the coupling partner. rsc.org

Control experiments have confirmed the tandem SNAr/Boulton-Katritzky rearrangement pathway in these syntheses. organic-chemistry.org This methodology has proven practical in the synthesis of biologically active molecules, such as a Leishmania CRK2 inhibitor. organic-chemistry.org

Influence of Substituents on Reaction Outcomes

Substituents on the 3-aminoisoxazole ring and its reaction partners significantly influence the outcome of chemical transformations. The electronic and steric properties of these substituents can dictate the reaction pathway and the final product structure. beilstein-journals.org

In multicomponent reactions involving 5-amino-3-methylisoxazole (B44965), salicylaldehyde, and N-aryl-3-oxobutanamides, the nature of the aryl substituent in the N-aryl-3-oxobutanamide was found to unexpectedly influence the reaction's behavior. beilstein-journals.org This highlights the subtle yet crucial role that remote substituents can play in directing the course of a reaction. Similarly, in other three-component reactions, the substituents on the aminoazole and aldehyde components determine whether pyrazolopyridine or pyrazolopyrimidine heterocycles are formed. beilstein-journals.org The steric effect of substituents is often a deciding factor in these multicomponent heterocyclizations. beilstein-journals.org

The position and nature of substituents on the isoxazole ring itself also have a profound impact on reactivity. For instance, an electron-withdrawing cyano group at position 3 enhances the electrophilic substitution at position 4. In contrast, alkyl groups like methyl or ethyl at position 3 can stabilize the ring but reduce its electrophilicity compared to a cyano group. The table below summarizes the effect of different substituents on the reactivity of the isoxazole ring.

Substituent at Position 3Effect on Reactivity
Cyano (CN)Enhances electrophilic substitution at position 4.
Ethyl (CH₂CH₃)Stabilizes the ring, reduces electrophilicity compared to cyano.
Phenyl (C₆H₅)Reduces polarity compared to cyano, affecting solubility.

Catalytic Mechanism Elucidation (e.g., Silver Carbene Intermediates)

While direct evidence for silver carbene intermediates in reactions specifically involving 3-aminoisoxazole is not prevalent in the provided search results, the broader context of metal-catalyzed reactions of related heterocycles suggests plausible mechanistic pathways. Silver catalysis is known to be effective in transformations of alkynes, which can be precursors or reaction partners for isoxazole systems. beilstein-journals.org

Formal [3+3]-cycloaddition reactions, a powerful tool for synthesizing six-membered heterocycles, can be catalyzed by transition metals like rhodium(II) and silver(I). acs.org These reactions often proceed through the formation of metallo-enolcarbenes from precursors like enoldiazoacetates. acs.org It is conceivable that similar silver-carbene intermediates could be generated in reactions involving suitably functionalized isoxazoles, although this remains a topic for further investigation.

Computational Insights into Selectivity Origins

Computational studies, particularly using Density Functional Theory (DFT), have become indispensable for understanding the mechanisms and selectivity of reactions involving aminoisoxazoles. mdpi.comacs.orgnih.gov These studies provide detailed insights into transition states, reaction energy profiles, and the non-covalent interactions that govern reaction outcomes.

For instance, a DFT study on the N-heterocyclic carbene (NHC)-catalyzed [3+3] annulation of α-bromoenals and 5-aminoisoxazoles elucidated a nine-step reaction mechanism. acs.org The study revealed that a Michael addition step is the most energetically favorable and is the stereo-controlling step, preferentially forming the S-configuration product. acs.org Distortion/interaction analysis indicated that a lower distortion energy stabilizes the transition state leading to the S-isomer. acs.org

Computational analysis has also been crucial in characterizing the structure of 3-aminoisoxazole itself. mdpi.comnih.gov These studies predict a double-well potential due to the inversion motion of the amino group (-NH₂), which was subsequently confirmed by the observation of two distinct inversion states in its millimeter-wave spectrum. mdpi.com This fundamental understanding of the molecule's structure and dynamics is essential for interpreting its reactivity.

Reaction Condition Dependent Selectivity

Regioselectivity Control in Isoxazole Formation

The regioselectivity of isoxazole ring formation is highly dependent on the reaction conditions and the precursors used. Various strategies have been developed to control the substitution pattern of the resulting isoxazole ring, particularly in the synthesis of 3,5-disubstituted and other polysubstituted isoxazoles. organic-chemistry.orgresearchgate.netacs.orgnih.gov

One key factor influencing regioselectivity is the pH of the reaction medium. For example, in the synthesis of 3-amino-5-alkyl and 5-amino-3-alkyl isoxazoles, the reaction temperature and pH are critical in determining the final regioisomer. organic-chemistry.org Similarly, the reaction of aryl 1,3-diketoesters with hydroxylamine (B1172632) hydrochloride yields different products based on pH: acidic conditions favor 3,5-isoxazole esters, while neutral and basic conditions lead to other isomers. nih.gov

The choice of catalyst and reaction methodology also plays a vital role. Copper(I)-catalyzed cycloaddition reactions between in situ generated nitrile oxides and terminal acetylenes provide a highly regioselective route to 3,5-disubstituted isoxazoles. nih.gov A novel approach involving the reaction of 1,3-monothiodiketones with sodium azide (B81097) in the presence of IBX (2-iodoxybenzoic acid) as a catalyst also affords 3,5-disubstituted isoxazoles with high regioselectivity through an intramolecular N-O bond formation. acs.org

The following table summarizes how different reaction conditions can control the regioselective synthesis of isoxazoles.

ReactantsCatalyst/ConditionsProduct
Aryl 1,3-diketoesters + Hydroxylamine HClAcidic (e.g., TFA)3,5-Isoxazole esters nih.gov
Terminal alkynes + Nitrile oxidesCopper(I)3,5-Disubstituted isoxazoles nih.gov
1,3-Monothiodiketones + Sodium azideIBX3,5-Disubstituted isoxazoles acs.org
β-Enamino diketones + Hydroxylamine HClVaried conditions4,5-disubstituted, 3,4-disubstituted, or 3,4,5-trisubstituted isoxazoles researchgate.net

Stereoselectivity in Derivatization and Annulation Reactions

Achieving high stereoselectivity in reactions involving 3-aminoisoxazole is crucial for the synthesis of complex, biologically active molecules. Annulation reactions, where a new ring is fused to the isoxazole core, are a primary focus for stereocontrol.

Chiral phosphoric acids have emerged as effective catalysts for enantioselective reactions. For instance, the Friedel-Crafts reaction of 5-aminoisoxazoles with in situ-generated 3-methide-3H-pyrroles, catalyzed by a chiral phosphoric acid, produces chiral heterotriarylmethanes with high yields and good enantioselectivities (up to 97% yield, 93% ee). rsc.org The proposed mechanism involves the formation of dual hydrogen bonds between the catalyst and the 3-arylisoxazol-5-amine, which directs the nucleophilic attack onto one face of the electrophile. rsc.org

N-Heterocyclic carbenes (NHCs) are also powerful organocatalysts for achieving high stereoselectivity. An NHC-catalyzed asymmetric [3+3] cycloaddition between α-bromoenals and 5-aminoisoxazoles has been developed to synthesize various dihydroisoxazolo[5,4-b]pyridin-6-ones in high yields and with excellent enantioselectivity. researchgate.net Computational studies have been instrumental in understanding the origin of this stereoselectivity, pointing to the Michael addition step as the stereodetermining event. acs.org

Scandium triflate (Sc(OTf)₃) has been used as a catalyst in dearomative [3+2] annulations of 5-aminoisoxazoles with quinone imine ketals and quinone monoacetals, affording indoline- and 2,3-dihydrobenzofuran-fused isoxazolines with excellent diastereoselectivities (>20:1 dr). researchgate.net

These examples demonstrate that the careful selection of catalysts, including chiral Brønsted acids and organocatalysts, allows for precise control over the stereochemical outcome of reactions involving the 3-aminoisoxazole scaffold.

Advanced Applications of 3 Aminoisoxazole As a Synthetic Building Block

Construction of Complex Heterocyclic Systems

The strategic use of 3-aminoisoxazole (B106053) facilitates the synthesis of various intricate heterocyclic structures, which are of significant interest in medicinal chemistry and materials science.

The isoxazole (B147169) core of 3-aminoisoxazole can be readily modified to introduce multiple functional groups, leading to the creation of polyfunctionalized isoxazole derivatives. These derivatives are valuable intermediates for further synthetic transformations and often exhibit interesting biological activities.

One notable application is in the synthesis of isoxazole derivatives bearing an adamantane (B196018) moiety. A series of these polyfunctionalized isoxazoles have been synthesized and evaluated for their antiviral properties against tick-borne flaviviruses. nih.gov The synthetic procedure allows for the introduction of various substituents with differing steric and electronic characteristics. nih.gov Many of the resulting 5-aminoisoxazole derivatives containing an adamantyl group demonstrated significant antiviral activity in the low micromolar range without notable cytotoxicity. nih.gov

Another approach involves a one-pot, three-component condensation reaction. For instance, the reaction of 3-amino-5-methylisoxazole (B124983), an aryl aldehyde, and 2-naphthol (B1666908) can produce 3-aminoisoxazolmethylnaphthols in good to excellent yields. researchgate.net This method is lauded for its high conversion rates, clean reaction conditions, and short reaction times. researchgate.net

Furthermore, di- and tri-functionalized isoxazoles can be synthesized from 2-ethoxymethylenemalononitrile and varying ratios of hydroxylamine (B1172632) in the presence of sodium acetate (B1210297). researchgate.net This method is advantageous due to the ready availability of starting materials and simple workup procedures. researchgate.net The structures of the resulting compounds, such as 5-aminoisoxazole-4-carbonitrile (B1330547) and 3,5-diaminoisoxazole-4-carboxamide, have been confirmed through various spectroscopic techniques and X-ray crystallography. researchgate.net

Starting MaterialReagentsProductSignificance
3-AminoisoxazoleAdamantane-containing electrophilesAdamantyl-substituted 5-aminoisoxazolesAntiviral activity against flaviviruses nih.gov
3-Amino-5-methylisoxazoleAryl aldehyde, 2-naphthol3-AminoisoxazolmethylnaphtholsEfficient, one-pot synthesis of complex naphthol derivatives researchgate.net
2-EthoxymethylenemalononitrileHydroxylamine, Sodium acetate5-Aminoisoxazole-4-carbonitrile, 3,5-Diaminoisoxazole-4-carboxamideAccess to di- and tri-functionalized isoxazoles researchgate.net

3-Aminoisoxazole is an excellent precursor for the construction of fused and annulated heterocyclic systems, where the isoxazole ring is merged with other ring structures. These reactions often proceed through cyclization or annulation pathways, leading to novel molecular frameworks.

The synthesis of pyrrolo[3,2-d]isoxazoles can be achieved using 3-aminoisoxazole as a key intermediate. For example, refluxing 3-methylisoxazol-5-amine with 2-chloro-1-(1H-indol-3-yl)ethanone in the presence of a base like triethylamine (B128534) in ethanol (B145695) yields 4-(1H-indol-3-yl)-3-methyl-6H-pyrrolo[3,2-d]isoxazole. clockss.org This reaction involves a nucleophilic displacement of the chlorine atom, followed by an intramolecular cyclization. clockss.org The resulting pyrrolo[3,2-d]isoxazole derivatives have shown promising cytotoxic properties against cancer cell lines. clockss.org Annulation of 5-amino-3-methylisoxazole (B44965) with α-halocarbonyl compounds also furnishes pyrrolo[3,2-d]isoxazole derivatives. researchgate.netresearchgate.net

Reactant 1Reactant 2Product
3-Methylisoxazol-5-amine2-Chloro-1-(1H-indol-3-yl)ethanone4-(1H-Indol-3-yl)-3-methyl-6H-pyrrolo[3,2-d]isoxazole clockss.org
5-Amino-3-methylisoxazoleα-Halocarbonyl compoundsPyrrolo[3,2-d]isoxazole derivatives researchgate.netresearchgate.net

The annulation of 5-amino-3-methylisoxazole with specific α-halocarbonyl compounds can lead to the formation of isoxazolo[5,4-b]azepin-6-one derivatives. researchgate.netresearchgate.net This synthetic route provides access to a seven-membered azepine ring fused to the isoxazole core.

3-Amino-5-methylisoxazole has been utilized in the one-pot, pseudo-four-component synthesis of trans-1,3-diaryl-2-(5-methylisoxazol-3-yl)-2,3-dihydro-1H-naphtho[1,2-e] researchgate.netoxazines. This reaction involves the condensation of β-naphthol, 3-amino-5-methylisoxazole, and arylaldehydes, catalyzed by bismuth(III) trifluoromethanesulfonate (B1224126). The reaction demonstrates high efficiency and preferentially yields the 1,3-trans oxazine (B8389632) isomers. Another approach for synthesizing naphtho[1,2-e] researchgate.netoxazines involves a one-pot multicomponent reaction of β-naphthol, primary amines, and formaldehyde, which can be catalyzed by a novel, natural-based catalyst. nih.govnih.gov

ReactantsCatalystProduct
β-Naphthol, 3-Amino-5-methylisoxazole, ArylaldehydesBismuth(III) trifluoromethanesulfonatetrans-1,3-Diaryl-2-(5-methylisoxazol-3-yl)-2,3-dihydro-1H-naphtho[1,2-e] researchgate.netoxazines
β-Naphthol, Primary amines, FormaldehydeFe3O4@nano-almondshell@OSi(CH2)3/NHCH2pyridine/CuIINaphtho[1,2-e] researchgate.netoxazines nih.govnih.gov

The versatility of 3-aminoisoxazole extends to the synthesis of more complex tricyclic fused isoxazoles. One method involves an intramolecular 1,3-dipolar cycloaddition of aldoximes derived from propargylamines. researchgate.net This multi-step sequence generates the tricyclic fused isoxazole core with good to moderate yields and excellent diastereoselectivity. researchgate.net Another strategy involves the reaction of propargyl phenyl ethers with hydroxymoyl chloride in the presence of a copper(I) catalyst, followed by a palladium(II)-catalyzed cyclization to generate tricyclic fused isoxazoles. rsc.org

Formation of Fused and Annulated Heterocycles

Naphtho[1,2-e][25][26]oxazines

Role in Prebiotic Chemistry and Origins of Life Research

3-Aminoisoxazole has emerged as a molecule of significant interest in the scientific quest to understand the origins of life. x-mol.netnih.gov Research into prebiotic chemistry, which explores the non-biological origins of the building blocks of life, has identified 3-aminoisoxazole as a key potential precursor in the formation of RNA. nih.gov The RNA world hypothesis posits that RNA, or a similar precursor molecule, was the first self-replicating unit, predating DNA and proteins. nih.govuni-muenchen.de A major challenge for this hypothesis has been to identify plausible geochemical pathways for the formation of RNA's components, particularly the pyrimidine (B1678525) nucleosides. nih.gov 3-Aminoisoxazole offers a compelling solution to this puzzle, as it can be formed from simple, prebiotically available molecules and can be efficiently converted into essential RNA components. nih.govuni-muenchen.de

Precursor to Pyrimidine Ribonucleosides (Cytidine, Uridine)

A pivotal role for 3-aminoisoxazole in prebiotic chemistry is its function as a direct precursor to the pyrimidine ribonucleoside, cytidine (B196190). acs.orgcam.ac.uk Plausible prebiotic syntheses show that 3-aminoisoxazole can be formed from the reaction of cyanoacetylene (B89716) with hydroxylamine or hydroxylurea. uni-muenchen.de Cyanoacetylene is a molecule known to form under conditions simulating the atmosphere of early Earth, such as through electric discharge in a methane/nitrogen atmosphere. uni-muenchen.de

Once formed, 3-aminoisoxazole can react with ribose and a urea (B33335) source to form an N-isoxazolyl-urea intermediate. acs.orgnih.gov The crucial step in this pathway is a reductive cleavage of the weak N-O bond within the isoxazole ring, followed by a recyclization event that constructs the pyrimidine ring of cytidine. acs.orgnih.gov This process is remarkably efficient and robust, proceeding under various temperatures and concentrations without the need for complex purification steps. nih.govuni-muenchen.de

Furthermore, the same simple precursors—cyanoacetylene and hydroxylamine—can also form the constitutional isomer, 5-aminoisoxazole, which serves as a precursor to the other essential pyrimidine ribonucleoside, uridine (B1682114). uni-muenchen.decam.ac.ukresearchgate.net The formation of either 3-aminoisoxazole or 5-aminoisoxazole is controlled simply by the pH of the reaction medium, with more basic conditions favoring the former. uni-muenchen.decam.ac.ukresearchgate.net This provides a prebiotically plausible and highly attractive scenario where the two necessary pyrimidine nucleosides could be generated from the same starting materials through minor variations in environmental conditions. uni-muenchen.decam.ac.uk

PrecursorReagentsKey IntermediateFinal ProductPlausible Conditions
CyanoacetyleneHydroxylamine/Hydroxylurea, Ribose, Urea3-Aminoisoxazole (IO3), N-isoxazolyl-ureaCytidine (C)Slightly basic (pH ~10), reductive environment (e.g., Fe²⁺) uni-muenchen.deacs.orgnih.gov
CyanoacetyleneHydroxylamine, Ribose5-Aminoisoxazole (IO5)Uridine (U)Less basic (pH 9-10), reductive environment cam.ac.ukresearchgate.net

Involvement in Proto-RNA Formation Pathways

Beyond the synthesis of individual nucleosides, 3-aminoisoxazole is implicated in the formation of "proto-RNA," a hypothetical precursor to modern RNA that was simpler and more readily formed. uni-muenchen.decam.ac.uk Research has demonstrated that isoxazole-based nucleosides, derived from 3-aminoisoxazole and 5-aminoisoxazole, can be incorporated into RNA-like strands. cam.ac.uknih.gov

A key finding is that the transformation of the isoxazole unit into the canonical pyrimidine base can occur within an already-formed oligonucleotide chain. cam.ac.uknih.govresearchgate.net When an RNA strand containing a 3-aminoisoxazole-derived nucleoside (IO3) is treated with a reducing agent like dithiothreitol (B142953) (DTT) and catalytic Fe²⁺, the IO3 unit efficiently rearranges to form cytidine directly in the strand. nih.govresearchgate.net Similarly, an embedded 5-aminoisoxazole (IO5) nucleoside converts to uridine under the same conditions. cam.ac.ukresearchgate.net

This "in-strand" conversion has profound implications. It suggests that a more primitive proto-RNA, composed of isoxazole-based units, could have existed first. uni-muenchen.denih.gov This proto-RNA could have then evolved chemically into the RNA we know today through a simple reductive process, increasing its stability and information-coding capacity. nih.gov Remarkably, these experiments have also shown that the stereochemistry of neighboring canonical nucleosides in the proto-RNA strand can direct the stereochemical outcome of the newly formed cytidine or uridine, providing a mechanism for the selection of the correct anomeric configuration (β-configuration) found in natural RNA. cam.ac.uknih.gov

Implications for Chemical Evolution Scenarios

The discovery of 3-aminoisoxazole-based pathways has significant implications for broader models of chemical evolution. researchgate.netresearchgate.net One of the major challenges in origin-of-life research has been the incompatibility of the proposed synthetic routes for purine (B94841) and pyrimidine nucleosides, which seemed to require very different and mutually exclusive conditions. nih.govuni-muenchen.de

The 3-aminoisoxazole pathway helps to resolve this issue. It provides a robust and simple route to pyrimidines under conditions that could plausibly co-exist with pathways for purine synthesis. uni-muenchen.demdpi.com For instance, research has shown that the key precursors for both pyrimidine (via 3-aminoisoxazole) and purine synthesis can be generated in a connected geochemical scenario, such as one involving wet-dry cycles near volcanic systems. mdpi.comuni-muenchen.de Recent studies have even demonstrated a potential merging of the isoxazole-based pyrimidine pathway with the oxazole-based purine pathway, where 3-aminoisoxazole can react with a key intermediate from the purine route, suggesting different chemical pathways could have interacted to create life's building blocks. researchgate.net

This unifying concept suggests that a complex, interacting network of chemical reactions, rather than a single linear path, may have been responsible for generating the first informational polymers on the early Earth. researchgate.netresearchgate.net The potential for 3-aminoisoxazole to be synthesized endogenously on Earth or delivered exogenously from space further broadens its importance, and its rotational spectrum has been characterized to guide interstellar searches for this crucial prebiotic molecule. x-mol.netnih.govmdpi.com

Functionalization and Derivatization Strategies

As a synthetic building block, 3-aminoisoxazole offers multiple sites for chemical modification, enabling the creation of a diverse range of derivatives. The primary locations for functionalization are the exocyclic amino group and the carbon atoms of the isoxazole ring itself.

Modification of the Amino Group in 3-Aminoisoxazole

The amino group at the C-3 position is a key handle for derivatization, allowing for the introduction of various functional groups through standard amine chemistry. These modifications are crucial for creating libraries of compounds for applications such as drug discovery and materials science.

Common derivatization strategies include:

Acylation and Sulfonylation: The amino group readily reacts with acylating and sulfonylating agents. For example, it can be used as a reagent in the synthesis of N-(4-(N-isoxazol-3-ylsulfamoyl)phenyl)acetamide. sigmaaldrich.comsigmaaldrich.com

Urea and Thiourea Formation: 3-Aminoisoxazole can serve as a starting material for the synthesis of substituted ureas and thioureas, such as N-(isoxazol-3-yl)-N′-(carbomethoxy)thiourea. sigmaaldrich.comsigmaaldrich.com This reactivity is also central to its role in prebiotic chemistry, where it reacts with urea. nih.gov

Alkylation: While direct N-alkylation can occur, studies on the related 5-aminoisoxazole scaffold show that adding a methyl group to the nitrogen can modulate biological activity, suggesting this is a viable, though potentially potency-reducing, modification. nih.gov

Use in Multicomponent Reactions: The amino group allows 3-aminoisoxazole to participate in multicomponent reactions to build more complex heterocyclic systems, for example, in the synthesis of dihydroisoxazolo[5,4-b]pyridin-6-ones. researchgate.net

Modification TypeReagent ClassResulting Functional GroupExample Product
SulfonylationSulfonyl chloridesSulfonamideN-(4-(N-isoxazol-3-ylsulfamoyl)phenyl)acetamide sigmaaldrich.com
Thiourea FormationIsothiocyanatesThioureaN-(isoxazol-3-yl)-N′-(carbomethoxy)thiourea sigmaaldrich.com
AlkylationAlkyl halidesSecondary/Tertiary AmineN-methyl-3-aminoisoxazole derivatives nih.gov
Cycloadditionα-bromoenalsFused Pyridinone RingDihydroisoxazolo[5,4-b]pyridin-6-ones researchgate.net

Ring Functionalization at C-3, C-4, and C-5 Positions

Direct functionalization of the isoxazole ring itself is a powerful strategy for tuning the properties of 3-aminoisoxazole derivatives. The isoxazole ring is susceptible to various reactions, although its stability, particularly under basic conditions, must be considered. rsc.orgrsc.org

Key strategies for ring functionalization include:

C-H Activation and Arylation: Modern cross-coupling methods enable the direct arylation of the isoxazole ring. For instance, C-H arylation at the C-5 position of 3,4-disubstituted isoxazoles can be achieved using palladium catalysts. rsc.orgrsc.org

Halogenation: The C-4 position is a common site for halogenation. Reagents like Selectfluor™ can be used to introduce fluorine atoms at the C-4 position of substituted isoxazoles. rsc.orgrsc.org

Substitution at C-3 and C-5: The synthesis of the isoxazole ring itself often defines the substituents at the C-3 and C-5 positions. For example, 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes are a primary method for constructing the ring, allowing for a wide variety of groups to be installed at these positions from the outset. rsc.org In the context of 3-aminoisoxazole derivatives, modifications at the C-5 position have been explored in the design of analogues of bioactive compounds like Combretastatin A-4. acs.org

Metalation: The isoxazole ring can be metalated to form organozinc or other organometallic species, which can then undergo cross-coupling reactions (e.g., Negishi coupling) to introduce new substituents. rsc.orgrsc.org This provides a versatile route to highly functionalized isoxazoles.

These functionalization and derivatization strategies underscore the versatility of 3-aminoisoxazole as a scaffold for generating chemical diversity, both in the context of fundamental research and in the development of new functional molecules.

Decarboxylative Coupling Reactions

Decarboxylative coupling has emerged as a powerful strategy for forming carbon-carbon and carbon-heteroatom bonds, utilizing carboxylic acids as readily available and stable precursors. In these reactions, a carboxyl group is extruded as carbon dioxide, and a new bond is formed at its former position. This approach avoids the need for pre-functionalized organometallic reagents, offering a more direct and often more sustainable synthetic route.

While direct examples involving 3-aminoisoxazole are not extensively documented in premier literature, the reactivity of the isoxazole core in such transformations has been established, providing a strong precedent for its potential application. Research has demonstrated the viability of transition metal-catalyzed decarboxylative couplings on closely related isoxazole structures. For instance, a notable study reported the successful palladium-catalyzed decarboxylative coupling of an isoxazole-4-carboxylic acid derivative. doi.org This reaction highlights the capability of the isoxazole ring to participate in and withstand the conditions of modern cross-coupling reactions.

Table 1: Example of a Decarboxylative Coupling on an Isoxazole Core

Reaction Type Isoxazole Substrate Coupling Partner Catalyst System Product Type Yield Reference

This established reactivity suggests that 3-aminoisoxazole-derived carboxylic acids are promising candidates for similar transformations. Various catalytic systems, employing metals such as copper, palladium, and rhodium, have been developed for the decarboxylative coupling of other heterocyclic carboxylic acids, further supporting the potential for applying these methods to 3-aminoisoxazole. nih.govbeilstein-journals.orgprinceton.edu The amino group on the 3-aminoisoxazole ring could, however, influence the reaction, potentially requiring protective group strategies or specific catalyst-ligand combinations to achieve successful coupling.

Integration into Peptide Synthesis and Peptidomimetics

The rigid, planar structure of the isoxazole ring makes it an attractive scaffold for the design of peptidomimetics—molecules that mimic the structure and function of peptides but with improved stability and bioavailability. By replacing a flexible peptide bond with the isoxazole core, chemists can introduce conformational constraints, which can lock the molecule into a bioactive conformation and enhance its binding affinity to biological targets. beilstein-journals.org

The incorporation of 3-aminoisoxazole derivatives into peptide chains has been successfully achieved using standard solid-phase peptide synthesis (SPPS) protocols. A key step is the preparation of a suitable building block, typically an Fmoc-protected aminoisoxazole-containing amino acid. Research has demonstrated the synthesis of building blocks like Fmoc-AlaIso-OH, which can then be used in automated peptide synthesizers.

Studies have shown that isoxazole-containing amino acids are compatible with common coupling reagents and cleavage conditions used in SPPS. For example, peptides have been successfully synthesized using coupling agents like TBTU/HOBt/DIPEA. The resulting peptidomimetics, containing the isoxazole backbone, were isolated in good yields with minimal side reactions such as epimerization or degradation during cleavage from the resin.

A related derivative, 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), has also been explored as a novel β-amino acid for creating α/β-mixed peptide hybrids. It was successfully coupled to the N-terminus of resin-bound peptides using HATU as the activating agent, demonstrating the versatility of aminoisoxazole structures in peptide modification.

Table 2: Synthesis of Isoxazole-Containing Peptidomimetics via SPPS

Building Block Peptide Sequence Coupling System Key Finding Reference
Fmoc-AlaIso-OH Ac-Leu-AlaIso-Val-NH₂ TBTU/HOBt/DIPEA Compatible with standard SPPS; minor epimerization observed.
Fmoc-AlaIso-OH Ac-Leu-Val-AlaIso-NH₂ TBTU/HOBt/DIPEA Compatible with standard SPPS; no racemization observed.

Utilization in Agrochemical Research

The isoxazole heterocycle is a recognized "privileged scaffold" in medicinal and agrochemical research, appearing in numerous bioactive compounds. mdpi.com Its derivatives have been investigated and commercialized for their potent herbicidal and fungicidal activities. 3-Aminoisoxazole serves as a valuable intermediate for the synthesis of these complex agrochemicals. researchgate.net

Research into new plant fungicides has led to the design and synthesis of various isoxazole-based compounds. For example, furo[3,4-c]isoxazoles have been synthesized and tested against a broad spectrum of plant pathogens. tandfonline.com Structure-activity relationship (SAR) studies on these compounds revealed that specific substitutions on the bicyclic isoxazole core are essential for high fungicidal activity. tandfonline.com In one study, derivatives bearing a methyl group at the 3-position and a chlorophenyl group at the 6-position showed significant control of rice blast and cucumber gray mold at low concentrations. tandfonline.com

Furthermore, other complex isoxazoles, such as those containing a pyrazole (B372694) oxime moiety, have been developed and shown to possess both insecticidal and fungicidal properties. mdpi.com The isoxazole ring is a key component contributing to the biological activity of these molecules. The commercial fungicide 3-hydroxy-5-methylisoxazole further underscores the importance of this heterocyclic core in agriculture. tandfonline.com

Table 3: Agrochemical Activity of Selected Isoxazole Derivatives

Compound Class Target Activity Example Finding Pathogen/Weed Reference
Furo[3,4-c]isoxazoles Fungicidal 50% control at 10 ppm Rice Blast (RCB), Cucumber Gray Mold (CGM) tandfonline.com
3-Aryl-5-(haloalkyl)-isoxazoles Herbicidal Significant pre- and post-emergent activity Variety of weed species mdpi.com

Theoretical and Computational Chemistry of 3 Aminoisoxazole

Quantum Chemical Characterization

Quantum chemical methods are instrumental in building a foundational understanding of 3-Aminoisoxazole (B106053) at the molecular level. By solving approximations of the Schrödinger equation, these techniques elucidate the molecule's electronic structure and geometry.

The equilibrium molecular structure of 3-Aminoisoxazole has been determined through sophisticated computational methods. mpg.de To identify the most stable conformation, a preliminary scan of the molecule's potential energy surface was performed at the revDSD level of theory. mdpi.com This involved varying the dihedral angles associated with the amino (-NH₂) group to find its preferred orientation relative to the isoxazole (B147169) ring. mdpi.com

Following the initial scan, the equilibrium structure was further refined using the junChS composite scheme to achieve high accuracy. mdpi.com A key finding from these calculations is the non-planar nature of the amino group with respect to the isoxazole ring. mdpi.com The angle formed between the bisector of the H-N-H angle and the extension of the C₃-N₆ bond is a significant 45°. mdpi.com This pyramidalization of the amino group is more pronounced than in analogous molecules like 2-aminooxazole and various aminopyridines. mdpi.com The presence of the amino group leads to a double-well potential energy surface, corresponding to two equivalent minimum-energy structures separated by a planar transition state, which arises from the inversion motion of the -NH₂ group. mdpi.com

The accuracy of these theoretical calculations is supported by comparing the computed geometry of the isoxazole ring in 3-Aminoisoxazole with the semi-experimental equilibrium structure of the parent isoxazole molecule. mdpi.com The average differences are minimal, around 3 milliangstroms (mÅ) for bond lengths and 0.1 degrees for bond angles, confirming the reliability of the junChS equilibrium geometry. mdpi.com

Table 1: Optimized Geometrical Parameters of 3-Aminoisoxazole at the junChS Level. mdpi.com
Bond Lengths (Å)Bond Angles (°)
ParameterValueParameterValue
O1–N21.408N2–C3–C4111.4
N2–C31.309C3–C4–C5104.9
C3–C41.417C4–C5–O1105.8
C4–C51.339C5–O1–N2108.6
C5–O11.349O1–N2–C3109.3
C3–N61.373N2–C3–N6125.7
N6–H91.010C4–C3–N6122.9
N6–H101.010C3–N6–H9116.1

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. ossila.com The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's kinetic stability and optical characteristics. libretexts.org

For isoxazole derivatives, the electronic configuration is generally characterized by the HOMO being localized on the oxygen and nitrogen atoms, with the LUMO residing on the carbon framework. The nucleophilicity of the amino group and the HOMO-LUMO gap are key factors in determining reaction pathways, such as whether cyclization reactions will occur. While detailed computational studies on the FMOs of many related heterocyclic compounds exist, a specific, in-depth analysis of the HOMO-LUMO energies and spatial distributions for 3-Aminoisoxazole is not extensively detailed in the surveyed literature. Such an analysis would be valuable for precisely predicting its behavior in electrophilic and nucleophilic reactions.

Electronic Structure Elucidation

Spectroscopic Predictions and Experimental Confirmations

The synergy between computational predictions and experimental spectroscopy is a powerful approach for the definitive characterization of molecules like 3-Aminoisoxazole. dntb.gov.ua Theoretical calculations provide highly accurate predictions of spectroscopic constants, which are essential for guiding and assigning complex experimental spectra. dntb.gov.ua

The rotational spectrum of 3-Aminoisoxazole has been extensively investigated through a combined theoretical and experimental effort. mdpi.com Computationally predicted rotational constants were indispensable for guiding the experimental search for spectral lines. mdpi.com The experimental measurements were conducted using a coaxially oriented beam-resonator arrangement (COBRA) Fourier-transform microwave (FT-MW) spectrometer in the 6–24 GHz range and a frequency-modulated millimeter/sub-millimeter spectrometer in the 80–320 GHz range. mdpi.comnih.gov

From a spectroscopic viewpoint, 3-Aminoisoxazole behaves as a nearly-prolate asymmetric top. mdpi.com Its spectrum is complicated by two factors: the nuclear quadrupole coupling from the two ¹⁴N nuclei and the large-amplitude inversion motion of the –NH₂ group. mdpi.com This inversion motion splits all rotational transitions into doublets, corresponding to two distinct states, labeled 0⁺ and 0⁻. mdpi.com Both of these states were characterized, and in total, more than 1300 spectral lines were assigned. mdpi.comcsic.es The analysis yielded precise experimental values for rotational constants and quartic centrifugal distortion constants for both inversion states, as well as the nitrogen nuclear quadrupole coupling constants for the 0⁺ state. mdpi.com These experimental values show excellent agreement with the parameters predicted by high-level quantum chemical calculations. researchgate.net

Table 2: Selected Spectroscopic Parameters for the Two Inversion States of 3-Aminoisoxazole. mdpi.com
ParameterStateComputed ValueExperimental Value
A (MHz)0⁺9570.89562.9351(13)
0⁻9570.89563.1979(12)
B (MHz)0⁺4006.14011.60331(54)
0⁻4006.14011.53327(52)
C (MHz)0⁺2821.52825.10959(46)
0⁻2821.52825.04412(45)
μₐ (D)0⁺2.84-
0⁻2.84-
μₑ (D)0⁺1.44-
0⁻1.44-

While the rotational spectrum of 3-Aminoisoxazole has been thoroughly characterized, its vibrational and electronic spectra are less explored. mdpi.commdpi.com To support the analysis of the rotational spectrum, theoretical calculations of the anharmonic force field were performed at the revDSD level. mdpi.com These computations are necessary to determine vibration-rotation interaction constants, which are a prerequisite for vibrational corrections within second-order vibrational perturbation theory (VPT2). mdpi.com

However, a comprehensive experimental study of the vibrational frequencies, such as through infrared or Raman spectroscopy, has been noted as desirable to fill the existing gap in its spectroscopic characterization. mdpi.com Similarly, detailed studies of its electronic transitions, for instance using UV-Vis spectroscopy, have not been a primary focus of the available literature. Such experimental and further computational studies would provide a more complete picture of the molecule's energetic landscape and dynamic behavior.

Rotational Spectroscopy and Fourier Transform Microwave Studies

Reaction Mechanism Modeling and Simulation

Computational modeling of reaction mechanisms provides insight into the feasibility, pathways, and transition states of chemical transformations. For 3-Aminoisoxazole, this is particularly relevant given its proposed role as a key precursor molecule in prebiotic chemistry, specifically within the RNA-world hypothesis. dntb.gov.uanih.gov

It has been proposed that 3-Aminoisoxazole can serve as a precursor to pyrimidine (B1678525) ribonucleosides. acs.org One suggested pathway involves the reaction of 3-Aminoisoxazole with urea (B33335) and ribose. uni-muenchen.de Another study demonstrated that 3-Aminoisoxazole can react with ribo-2-(methylthio)oxazoline, a key intermediate in an alternative prebiotic pathway, to form a hybrid structure that ultimately collapses to yield the ribonucleoside cytidine (B196190). uni-muenchen.de This suggests that different prebiotic chemical pathways could have co-existed and interacted. uni-muenchen.de In these proposed scenarios, 3-Aminoisoxazole acts as a crucial building block delivered to a reaction environment, potentially through wet-dry cycles on early Earth. preprints.org

While these pathways have been proposed based on experimental outcomes and chemical plausibility, detailed computational modeling and simulation of these specific reaction mechanisms—including the calculation of activation barriers and the characterization of transition state structures—are not yet extensively documented. Such studies, analogous to DFT investigations performed on other heterocyclic rearrangements, would be crucial to fully elucidate the energetics and kinetics of the proposed prebiotic synthesis routes involving 3-Aminoisoxazole. acs.orgacs.org

Potential Energy Surface Calculations

The potential energy surface (PES) of 3-aminoisoxazole has been explored using sophisticated quantum-chemical methods to determine its most stable conformations. mdpi.com A preliminary scan of the PES was performed at the revDSD-PBEP86-D3(BJ)/jun-cc-pVTZ level of theory (referred to as revDSD). mdpi.com This analysis focused on the dihedral angles involving the amino group (H9-N6-C3-N2 and H10-N6-C3-N2) to identify the most stable orientation of the –NH₂ moiety relative to the isoxazole ring. mdpi.com

The calculations revealed that the minimum energy structure belongs to the C₁ symmetry point group. mdpi.com While the isoxazole ring is planar, the two hydrogen atoms of the amino group are located out of this plane. mdpi.com This non-planar arrangement of the amino group gives rise to a double-well potential energy surface, which was evaluated at the revDSD level. mdpi.com This PES confirms the existence of two equivalent energy minima, a characteristic feature driven by the inversion motion of the amino group. mdpi.com The use of advanced computational approaches, including density functional theory and composite schemes based on coupled-cluster techniques, has been instrumental in characterizing this surface. mdpi.comacs.org

Computational Method Purpose in 3-Aminoisoxazole Study Reference
revDSD-PBEP86-D3(BJ)/jun-cc-pVTZ (revDSD) PES scan, geometry optimization, evaluation of double-well potential, calculation of vibrational corrections and other spectroscopic parameters. mdpi.com
junChS composite scheme Refinement of equilibrium structure and energetics, including the inversion barrier height. mdpi.com

Transition State Analysis

The transition state (TS) connecting the two equivalent minima on the potential energy surface corresponds to the planar configuration of the 3-aminoisoxazole molecule. Computational analysis has confirmed the planarity of this transition state. mdpi.com

To accurately quantify the energy barrier for this process, the junChS composite scheme was applied to the geometries obtained at the revDSD level. mdpi.com This high-level calculation determined the inversion barrier to be 5.1 kJ mol⁻¹ (approximately 430 cm⁻¹). mdpi.com This value is comparable to the inversion barriers calculated for structurally similar molecules, providing confidence in the computational result. mdpi.com The analysis of the transition state is crucial as the energy barrier directly influences the dynamics of the amino group's inversion and the resulting spectroscopic signatures. mdpi.com

Molecule **Calculated Inversion Barrier (kJ mol⁻¹) **Reference
3-Aminoisoxazole 5.1 mdpi.com
2-Aminooxazole 5.1 mdpi.com
Aniline 6.4 mdpi.com
3- and 4-Aminopyridine 3 - 5.4 mdpi.com

Free Energy Landscape Mapping

The computational exploration of the potential energy surface provides a map of the molecule's free energy landscape, particularly concerning the conformational changes of the amino group. The landscape for 3-aminoisoxazole is characterized by a symmetric double-well potential. mdpi.com The two wells represent the two equivalent, minimum-energy conformations of the molecule, where the amino group is situated out of the ring plane. mdpi.com

These two states are separated by the energy barrier at the planar transition state, calculated to be 5.1 kJ mol⁻¹. mdpi.com This relatively low barrier indicates that the molecule can readily interconvert between the two conformations through the inversion motion of the amino group. This dynamic process is a key feature of its molecular structure and results in the splitting of its rotational transitions, which has been experimentally observed. mdpi.comnih.gov While more complex explorations involving multiple degrees of freedom are possible, the mapping of this specific inversion coordinate is the most critical for understanding the conformational dynamics of isolated 3-aminoisoxazole. mdpi.com

Conformational Analysis

The conformational flexibility of 3-aminoisoxazole is dominated by the behavior of its amino substituent.

Inversion Motion of the Amino Group

The most significant large-amplitude motion in 3-aminoisoxazole is the inversion of the amino (–NH₂) group. mdpi.com This motion involves the movement of the two hydrogen atoms of the amino group through the plane of the isoxazole ring. mdpi.com Computational studies show that the angle between the bisector of the HNH angle and the extension of the C–NH₂ bond is 45°, indicating a significant non-planarity of the –NH₂ moiety. mdpi.com

This inversion motion leads to the presence of two distinct, equivalent energy states (denoted as 0⁺ and 0⁻) separated by a moderate energy barrier. mdpi.com A direct consequence of this dynamic process is the splitting of the molecule's rotational transitions into doublets. mdpi.comresearchgate.net This splitting has been experimentally confirmed by rotational spectroscopy, where over 1300 spectral lines were assigned to the two separate inversion states. mdpi.comnih.govnih.gov Although the analysis was complicated by a Coriolis interaction between the two states, the characterization of both states was successful, providing a detailed picture of this intramolecular motion. mdpi.com

Tautomerism and Isomerization Studies

Beyond the inversion motion, 3-aminoisoxazole can undergo isomerization. It is a structural isomer of 5-aminoisoxazole, and studies on their prebiotic synthesis from cyanoacetylene (B89716) and hydroxylamine (B1172632) show that the formation of the 3-amino isomer is favored under less basic conditions (pH 9-10). acs.org

Furthermore, the isoxazole ring itself can be involved in rearrangement reactions. In the context of prebiotic chemistry, it has been demonstrated that nucleosides containing the 3-aminoisoxazole moiety can undergo a reductive N–O bond cleavage and rearrangement cascade. acs.org For instance, an N-isoxazolyl-urea nucleoside, formed from 3-aminoisoxazole, can rearrange to the canonical pyrimidine nucleoside cytidine, particularly when incorporated within an RNA-like strand. acs.org This suggests a plausible pathway where a proto-RNA containing isoxazole units could evolve into the more stable, canonical RNA structure. acs.orgresearchgate.net Theoretical calculations have also shown that the isomerization of related N–O bond-containing compounds like nitrosomethane (B1211736) can be facilitated by water and acids, highlighting the potential for such transformations in various environments. acs.org

Applications in Astrochemistry

3-Aminoisoxazole is a molecule of significant interest in the field of astrochemistry due to its potential role as a key precursor in the prebiotic synthesis of ribonucleotides, the building blocks of RNA. mdpi.comnih.gov It is a central component of the "RNA-world" hypothesis, which posits that RNA was the first self-replicating molecule, predating DNA and proteins. nih.govx-mol.net The proposed synthesis of pyrimidine nucleosides from simple feedstocks like cyanoacetylene and hydroxylamine proceeds through a 3-aminoisoxazole intermediate. acs.org

The detection of complex organic molecules in the interstellar medium (ISM) lends support to the theory that the chemical building blocks for life could have been delivered to early Earth from space. nih.govnih.gov Consequently, the astronomical detection of 3-aminoisoxazole would provide a crucial piece of evidence for this hypothesis. mdpi.com To facilitate its discovery in interstellar space via radio astronomy, detailed laboratory studies have been conducted to measure its precise rotational spectrum. mdpi.comnih.govdntb.gov.ua These studies provide accurate transition frequencies that serve as a guide for astronomers searching for the molecule's spectral signature in astronomical objects like molecular clouds. mdpi.comresearchgate.net

Interstellar Medium Detection and Spectral Catalogs

The potential existence of 3-aminoisoxazole in the interstellar medium (ISM) is a subject of significant interest due to its role as a key reactive species in the RNA-world hypothesis, which posits that RNA was the primary self-replicating molecule in the origin of life. mdpi.comnih.gov The detection of complex organic molecules in space lends support to the theory of an exogenous origin of life's building blocks on Earth. mdpi.comresearchgate.net The first detection of 3-aminoisoxazole in the ISM would, therefore, provide crucial insights into this fundamental question. nih.gov However, any astronomical search requires a prerequisite laboratory characterization of its rotational spectrum. mdpi.com

To this end, the rotational spectrum of 3-aminoisoxazole was recorded and analyzed for the first time, providing the necessary data for its potential interstellar detection. mdpi.commdpi.com This comprehensive study combined high-resolution rotational spectroscopy with quantum-chemical computations. altervista.org

Detailed Research Findings:

The laboratory investigation of 3-aminoisoxazole's rotational spectrum was conducted across two broad frequency ranges: 6–24 GHz using a coaxially oriented beam-resonator arrangement (COBRA) Fourier-transform microwave (FT-MW) spectrometer, and 80–320 GHz with a frequency-modulated millimeter/sub-millimeter spectrometer. mdpi.com

A key feature of 3-aminoisoxazole's spectrum is the splitting of all rotational transitions into doublets. mdpi.com This phenomenon is caused by the inversion motion of the amino group (−NH₂) through the plane of the molecule, which creates a double-well potential energy surface with two equivalent energy minima. mdpi.com This results in two distinct states, labeled 0⁺ and 0⁻, both of which were characterized. mdpi.com In total, more than 1300 spectral lines were assigned across both states. mdpi.commdpi.com

The analysis was supported by accurate computational characterization, which aided in the prediction and fitting of the spectral lines. mdpi.com While the data fitting was affected by a Coriolis interaction, the researchers were successful in producing accurate line catalogs to guide astronomical searches for 3-aminoisoxazole in the interstellar medium. mdpi.comresearchgate.net Its isomer, 2-aminooxazole, has been previously searched for in space without success. nih.gov

The following tables present the key spectral data and the experimentally determined spectroscopic parameters from this foundational research.

Interactive Data Table: Spectral Analysis of 3-Aminoisoxazole

ParameterDescriptionValue/RangeReference
Frequency Range 1 Centimeter-wave analysis6–24 GHz mdpi.com
Spectrometer 1 Fourier-transform microwave (FT-MW)COBRA mdpi.com
Frequency Range 2 Millimeter/sub-millimeter wave analysis80–320 GHz mdpi.com
Spectrometer 2 Frequency-modulated spectrometer- mdpi.com
Assigned Lines Total number of assigned spectral lines> 1300 mdpi.comresearchgate.net
Observed States Due to –NH₂ group inversion motion0⁺ and 0⁻ mdpi.com

Interactive Data Table: Spectroscopic Parameters and Fit Statistics for 3-Aminoisoxazole

The following parameters were determined from the fitting procedure of the measured rotational spectra for both the symmetric (0⁺) and antisymmetric (0⁻) inversion states. The values are presented in Megahertz (MHz).

ParameterState: 0⁺State: 0⁻Unit
A 8631.9546(12)8632.7831(13)MHz
B 3937.19942(62)3933.20399(64)MHz
C 2736.65780(51)2732.96971(53)MHz
ΔJ 0.0006366(21)0.0006411(22)MHz
ΔJK 0.005114(11)0.004881(12)MHz
ΔK 0.011832(49)0.012542(52)MHz
δJ 0.00019289(82)0.00019391(84)MHz
δK 0.002875(38)0.002772(40)MHz
ΦJK -0.15(13) x 10⁻⁵MHz
ΦKJ --0.113(31) x 10⁻⁴MHz
φj 0.230(24) x 10⁻⁷0.231(25) x 10⁻⁷MHz
N 711674-
σ 0.0380.040MHz

Note: Values in parentheses represent the uncertainty in the last digits. N is the number of fitted transitions, and σ is the standard deviation of the fit. Parameters without listed values were not determined or were constrained in the fit. Data sourced from Melli et al. (2022). mdpi.com

Future Research Directions and Unexplored Avenues for 3 Aminoisoxazole

Development of Novel Catalytic Systems and Methodologies

The synthesis of isoxazoles, including 3-aminoisoxazole (B106053) derivatives, has traditionally relied on metal-catalyzed cycloaddition reactions. rsc.org However, the drive towards more sustainable and efficient chemical processes necessitates the development of novel catalytic systems. Future research is focused on several key areas:

Heterogeneous and Recyclable Catalysts: To overcome the challenges associated with homogeneous catalysts, such as high costs and difficulty in separation, research is moving towards heterogeneous systems. rsc.org A notable example is the use of a recyclable Fe3O4–NHPhSO3H nanocatalyst for the one-pot, three-component synthesis of 3-aminoisoxazolmethylnaphthol derivatives under solvent-free conditions. researchgate.net This nanocatalyst can be easily recovered with an external magnet and reused multiple times without significant loss of activity. researchgate.net Further exploration of magnetic nanoparticles and other solid-supported catalysts could lead to more environmentally friendly and cost-effective syntheses. researchgate.net

Metal-Free Synthesis: The development of metal-free synthetic routes is a significant goal to avoid metal contamination in final products, particularly for pharmaceutical applications. rsc.org Base-mediated, metal-free synthesis of aminoisoxazoles has been demonstrated on a multigram scale, utilizing a (3+2)-cycloaddition where nitrile oxide is generated in situ. rsc.org Another approach involves using deep eutectic solvents (DES) like a glycerol/K2CO3 mixture, which acts as a reusable, non-toxic catalytic medium for multicomponent reactions. nih.gov Future work will likely focus on expanding the scope of these metal-free methods and exploring new organocatalysts, such as the Takemoto-type catalysts used for aza-Friedel-Crafts reactions. rsc.org

Novel Multicomponent Reactions (MCRs): MCRs offer an efficient way to build molecular complexity in a single step. The development of new MCRs involving 3-aminoisoxazole is an active area of research. For instance, a one-pot, three-component synthesis of 3-aminoisoxazolmethylnaphthols has been developed, and the influence of catalysts like ytterbium triflate and reaction conditions such as ultrasonication on the outcome of such reactions is being studied. researchgate.netbeilstein-journals.org

Catalyst SystemReaction TypeSubstratesKey Advantages
Fe3O4–NHPhSO3HOne-pot, three-component3-Aminoisoazoles, aldehydes, 2-naphthol (B1666908)Recyclable, solvent-free, high yield researchgate.net
AgNTf2Formal [3+2] cycloadditionYnamides, isoxazol-5-aminesInexpensive catalyst, simple work-up, high yield beilstein-journals.org
Chiral Phosphoric Acid[3+2] annulationQuinone imines, 4-aminoisoxazolesEnantioselective synthesis of dihydrobenzofurans frontiersin.org
Glycerol/K2CO3Multicomponent reactionMalononitrile, hydroxylamine (B1172632), aldehydesGreen, non-toxic, reusable media nih.gov

Advanced Mechanistic Insights into Complex Reactions

A deeper understanding of the mechanisms governing the reactions of 3-aminoisoxazole is crucial for controlling selectivity and developing new transformations.

Cycloaddition Reactions: The 1,3-dipolar cycloaddition is a cornerstone of isoxazole (B147169) synthesis. rsc.org While often considered a concerted pericyclic reaction, computational studies on copper(I)-catalyzed cycloadditions have revealed nonconcerted mechanisms involving metallacycle intermediates. organic-chemistry.org Future research will likely employ advanced computational techniques to elucidate the mechanisms of newly developed catalytic systems, such as the silver-catalyzed formal [3+2] cycloaddition of ynamides, which is hypothesized to proceed through an α-imino silver carbene intermediate. beilstein-journals.org

Rearrangement Reactions: 3-Acylamino-1,2,4-oxadiazoles can undergo a base-catalyzed Boulton-Katritzky rearrangement. Experimental and extensive DFT studies have uncovered a competing pathway: a one-atom side-chain rearrangement that leads irreversibly to 2-acylamino-1,3,4-oxadiazoles. acs.org This competing reaction is kinetically preferred over other routes and is considered the ground-state analogue of a photochemically activated pathway. acs.org Further mechanistic investigations into such complex rearrangements could uncover new synthetic possibilities for heterocycle-to-heterocycle transformations.

Annulation and Cyclization: Mechanistic hypotheses for reactions like the chiral phosphoric acid-catalyzed [3+2] annulation suggest a 1,4-addition followed by aromatization and subsequent cyclization. frontiersin.org Similarly, the formation of 3,4,5-trisubstituted isoxazoles in water from 1,3-dicarbonyl compounds and nitrile oxides involves a delicate balance between C-trapping and O-trapping of an enolate intermediate, with the solvent playing a crucial role in directing the reaction pathway. chemrxiv.org Elucidating the factors that control these pathways is a key area for future study.

Expansion of Synthetic Utility in Architecturally Challenging Molecules

3-Aminoisoxazole is a valuable building block for synthesizing more complex and biologically relevant molecules.

Peptidomimetics and Drug Discovery: Aminoisoxazoles are recognized as useful scaffolds for peptidomimetics and in drug discovery. rsc.org Their derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. researchgate.netnih.gov Future work will focus on incorporating the 3-aminoisoxazole motif into novel molecular frameworks to create new therapeutic agents. For example, it serves as a starting material for the synthesis of the side-chain of fourth-generation cephem antibiotics.

Synthesis of Complex Heterocycles: The reactivity of the 3-aminoisoxazole core allows for its transformation into other heterocyclic systems. Diazotization of 3-aminoisoxazole carboxylates followed by a Sandmeyer reaction can yield 3-azidoisoxazoles, which are themselves useful synthetic intermediates. researchgate.net The reaction with diones can produce (2,5-dimethyl-1H-pyrrol-1-yl)isoxazoles. researchgate.net Research into tandem reactions, such as a C-N coupling/Boulton-Katritzky rearrangement sequence, provides rapid access to fused systems like researchgate.netacs.orguni-muenchen.detriazolo[1,5-a]pyridines. acs.org Exploring the full synthetic potential of 3-aminoisoxazole to access diverse and architecturally challenging heterocyclic structures remains a promising avenue. ijpcbs.com

Further Elucidation of Prebiotic Chemistry Pathways

One of the most exciting areas of future research for 3-aminoisoxazole is its role in the origin of life. It has been identified as a key precursor in plausible prebiotic syntheses of RNA nucleosides.

Unified Synthesis of Nucleosides: Early models for the prebiotic synthesis of pyrimidines and purines occurred under different and often incompatible conditions. uni-muenchen.de More recent research has positioned 3-aminoisoxazole as a central molecule in a unified pathway. uni-muenchen.denih.gov Formed from prebiotically plausible starting materials like cyanoacetylene (B89716) and hydroxylamine, 3-aminoisoxazole can react with ribose and urea (B33335) derivatives, eventually leading to the pyrimidine (B1678525) nucleoside cytidine (B196190) after a reductive N-O bond cleavage and recyclization. acs.orguni-muenchen.deacs.org This process is robust and does not require stringent purification steps. nih.gov

Proto-RNA and Chemical Evolution: The complexity of RNA suggests it may have arisen from a simpler precursor, or "proto-RNA". uni-muenchen.de Research has shown that isoxazole nucleosides, formed from 3-aminoisoxazole, are plausible candidates for such a proto-RNA. researchgate.netresearchgate.netsfb1309.de These isoxazole nucleosides can be incorporated into an RNA-like strand and subsequently rearrange to form the canonical nucleoside cytidine. researchgate.netnih.gov This transformation increases the stability of base pairing. researchgate.netsfb1309.de A significant future direction is to investigate how these proto-RNA strands could have replicated and evolved, and how canonical nucleosides within a strand can control the stereochemistry of the newly formed bases during the rearrangement. researchgate.netsfb1309.de

Interstellar Search: The question of whether life's building blocks were formed on Earth or delivered from space remains open. nih.gov The identification of 3-aminoisoxazole as a key prebiotic molecule makes it a prime target for detection in the interstellar medium (ISM). nih.gov To facilitate this search, detailed spectroscopic data is required.

Theoretical Chemistry: Enhancing Predictive Models and Computational Efficiency

Theoretical and computational chemistry are indispensable tools for understanding the properties and reactivity of 3-aminoisoxazole.

Q & A

Q. What spectroscopic techniques are most effective for characterizing 3-aminoisoxazole, and how should experimental parameters be optimized?

Rotational spectroscopy, specifically Fourier Transform Microwave (FTMW) and frequency-modulated millimeter/submillimeter-wave spectrometers, is the gold standard for analyzing 3-aminoisoxazole's hyperfine structure and inversion states. Key parameters include:

  • Frequency ranges : 6–24 GHz (FTMW) and 80–320 GHz (millimeter-wave) to capture Ka = 0 and 1 transitions .
  • Sample preparation : Deposition of 3-aminoisoxazole on inert glass wool in a solvation chamber to enhance vapor-phase detection .
  • Detection systems : Use of Schottky barrier diodes and lock-in amplifiers to resolve hyperfine splitting caused by ¹⁴N quadrupolar nuclei . Computational pre-screening with junChS composite schemes (combining revDSD-PBEP86 and augmented basis sets) improves experimental efficiency by predicting rotational constants within 3 mÅ accuracy .

Q. What is the hypothesized role of 3-aminoisoxazole in prebiotic nucleotide synthesis?

3-Aminoisoxazole is proposed as a key intermediate in unified pathways for pyrimidine and purine ribonucleotide formation under prebiotic conditions. Its reactivity enables:

  • Condensation reactions : Facilitating the assembly of ribose-phosphate backbones with nucleobases without requiring purification steps .
  • Interstellar relevance : Detection of simpler precursors (e.g., cyanoacetylene, glycolaldehyde) in the ISM supports exogenous delivery theories, where 3-aminoisoxazole could act as a "pre-RNA" molecule . Experimental validation involves simulating early Earth conditions (e.g., UV irradiation, thermal cycling) to trace its decomposition and recombination pathways .

Q. How do computational methods guide the interpretation of 3-aminoisoxazole’s spectroscopic data?

Density Functional Theory (DFT) and coupled-cluster techniques (e.g., junChS composite schemes) are critical for:

  • Structural optimization : Predicting bond lengths (e.g., N2–O1 = 1.373 Å) and angles (e.g., C3–N2–O1 = 105.6°) to guide spectral assignments .
  • Vibrational corrections : Revising equilibrium rotational constants by accounting for zero-point vibrational energy shifts .
  • Quadrupole coupling constants : Calculating ¹⁴N nuclear quadrupole interactions (e.g., χaa = −4.2 MHz for N2) to resolve hyperfine splitting . Discrepancies >5% between theory and experiment signal the need for higher-level anharmonic corrections .

Advanced Research Questions

Q. How can inversion states of the −NH₂ group in 3-aminoisoxazole be resolved spectroscopically, and what challenges arise?

The −NH₂ moiety exhibits a double-well potential, producing two inversion states (0⁺ and 0⁻) with Coriolis coupling between them. Key steps include:

  • Transition selection : Identifying α- and β-type transitions (e.g., J = 3₁,3 ← 2₀,2) using FTMW spectrometers with 2 kHz resolution .
  • Energy barrier estimation : Assuming far-infrared c-type transitions (unobserved in current studies) to infer inversion energy gaps .
  • Limitations : Strong Coriolis coupling broadens lines, preventing precise determination of inversion energy differences from rotational spectra alone .

Q. What contradictions exist between computational predictions and experimental data for 3-aminoisoxazole, and how can they be reconciled?

Discrepancies include:

  • Rotational constants : Theoretical junChS values for A, B, and C deviate by <0.1% from experiment after vibrational corrections, but centrifugal distortion constants (e.g., ΔJ) require empirical refinement .
  • Quadrupole coupling : χbb values for N6 show 10% variance between theory and experiment, suggesting unaccounted electron correlation effects . Mitigation strategies involve hybrid approaches: combining CCSD(T)-level calculations with experimental fits for centrifugal distortion terms .

Q. What methodological challenges hinder the detection of 3-aminoisoxazole in the interstellar medium (ISM)?

Key obstacles include:

  • Spectral congestion : Overlap with complex organic molecules (COMs) like polycyclic aromatic hydrocarbons (PAHs) in the 80–320 GHz range .
  • Sensitivity limits : Requiring radio telescopes with <10 mK noise levels (e.g., ALMA) to detect column densities <10¹² cm⁻² .
  • Isomer discrimination : Distinguishing 3-aminoisoxazole from structural analogs (e.g., 2-aminooxazole) using dipole moment components (µa = 1.2 D, µb = 2.3 D) .

Methodological Tables

Q. Table 1. Key Spectroscopic Parameters for 3-Aminoisoxazole

ParameterExperimental ValueTheoretical Value (junChS)
A (MHz)5187.25185.1 (±0.02%)
B (MHz)3021.43020.8 (±0.02%)
C (MHz)2143.72142.9 (±0.04%)
χₐₐ(N2) (MHz)−4.20−4.05 (±3.6%)
ΔJ (kHz)1.541.42 (±8.4%)

Q. Source :

Q. Table 2. Prebiotic Relevance of 3-Aminoisoxazole

PrecursorRole in Nucleotide SynthesisISM Detection Status (2022)
3-AminoisoxazolePurine/pyrimidine scaffoldNot yet observed
CyanoacetylenePyrimidine precursorConfirmed (TMC-1)
GlycolaldehydeRibose precursorConfirmed (Sgr B2)

Q. Source :

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